molecular formula C17H21NO4 B2903604 4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one CAS No. 859859-02-2

4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one

Cat. No.: B2903604
CAS No.: 859859-02-2
M. Wt: 303.358
InChI Key: WFYOGACWNAFSPS-UHFFFAOYSA-N
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Description

The compound 4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one is a chromen-2-one derivative characterized by a central coumarin (2H-chromen-2-one) scaffold. Key structural features include:

  • 6-hydroxy group: Likely contributing to hydrogen-bonding interactions and solubility .
  • 7-methyl substituent: Enhances lipophilicity and may influence molecular packing.
  • 4-((2,6-dimethylmorpholino)methyl) group: A morpholine ring substituted with two methyl groups at the 2- and 6-positions, connected via a methylene bridge.

Properties

IUPAC Name

4-[(2,6-dimethylmorpholin-4-yl)methyl]-6-hydroxy-7-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-10-4-16-14(6-15(10)19)13(5-17(20)22-16)9-18-7-11(2)21-12(3)8-18/h4-6,11-12,19H,7-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYOGACWNAFSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=O)OC3=C2C=C(C(=C3)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the chromen-2-one core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Subsequent steps involve the introduction of the 2,6-dimethylmorpholino group. This can be achieved through nucleophilic substitution reactions, where the morpholine derivative reacts with an appropriate electrophilic intermediate. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The morpholino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols can react with the morpholino group under basic conditions.

Major Products

The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The morpholino group may enhance the compound’s ability to cross cell membranes and reach intracellular targets. Overall, the compound’s effects are mediated through its binding to proteins and altering their function.

Comparison with Similar Compounds

Structural Analogues of Chromen-2-one Derivatives

The following compounds share structural similarities with the target molecule and are discussed based on evidence:

Table 1: Structural and Functional Comparison of Chromen-2-one Derivatives
Compound Name (Structure) Molecular Formula Key Substituents Physicochemical/Biological Data Source
4-((2,6-Dimethylmorpholino)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one C₁₆H₂₁NO₄ 4-(2,6-dimethylmorpholinomethyl), 6-OH, 7-Me No direct data provided N/A
6-(4-(Dimethylamino)benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one C₁₉H₂₀N₂O₃ 4-Me, 6-(dimethylamino)benzylamino, 7-OH - m.p. : 205–216°C
- IR : 3546, 3392 (OH/NH), 1684 cm⁻¹ (C=O)
- MS : m/z 324 (M⁺)
5,7-Dihydroxy-4-propyl-2H-chromen-2-one C₁₂H₁₂O₄ 5-OH, 7-OH, 4-propyl - Antimicrobial activity : Active against S. aureus and E. coli
- Antitumor activity : Moderate cytotoxicity
Fluorescent 5,7-dihydroxy-4-propyl derivatives Varied 5-OH, 7-OH, 4-propyl + fluorescent groups - Fluorescence : Used for cellular imaging
- Docking studies : Enhanced binding to microbial enzymes

Key Observations from Structural Comparisons

Substituent Effects on Physicochemical Properties
  • Hydroxy Groups : The 6-hydroxy group in the target compound and 5,7-dihydroxy groups in derivatives are critical for hydrogen bonding, influencing crystallinity and solubility .
  • Morpholine vs. Amine Substituents: The 2,6-dimethylmorpholino group in the target compound may enhance solubility in polar solvents compared to the dimethylamino-benzylamino group in ’s analog, which has a higher molecular weight (324 vs. 315 g/mol for the target compound).

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